

Comprehensive Spectroscopic Analysis of 5-Bromo-4-methyl-2-nitroanisole

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072

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Abstract: This guide provides a detailed technical overview and experimental protocols for the structural elucidation of **5-Bromo-4-methyl-2-nitroanisole** ($C_8H_8BrNO_3$, MW: 246.06 g/mol) using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation are designed for researchers in synthetic chemistry and drug development, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Structure of **5-Bromo-4-methyl-2-nitroanisole**:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For **5-Bromo-4-methyl-2-nitroanisole**, 1H and ^{13}C NMR are used to confirm the substitution pattern on the aromatic ring and verify the presence of methyl and methoxy functional groups.

Guiding Principles of NMR Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. Electron-withdrawing groups (like $-NO_2$) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups ($-OCH_3$, $-CH_3$) cause shielding and an upfield shift. This principle is fundamental to assigning the signals in the

spectra of substituted aromatics. For this molecule, the interplay between the strongly withdrawing nitro group, the donating methoxy and methyl groups, and the halogen (bromine) creates a distinct and predictable spectral fingerprint.

Predicted ^1H NMR Spectral Analysis

The ^1H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the methyl protons.

- Aromatic Protons (H-3, H-6): Two singlets are anticipated in the aromatic region (typically 7.0-8.5 ppm).
 - The proton at the C-3 position (H-3), situated between the electron-withdrawing nitro group and the electron-donating methoxy group, is expected to be the most deshielded, appearing furthest downfield.
 - The proton at the C-6 position (H-6), flanked by the bromine and methyl groups, will appear more upfield relative to H-3.
- Methoxy Protons ($-\text{OCH}_3$): A sharp singlet corresponding to the three methoxy protons is expected around 3.9-4.1 ppm. The deshielding effect is due to the adjacent oxygen atom.
- Methyl Protons ($-\text{CH}_3$): A singlet for the three methyl protons attached to the aromatic ring will appear further upfield, typically in the 2.3-2.5 ppm range.

Predicted ^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum will display eight signals, one for each unique carbon atom in the molecule.

- Aromatic Carbons: Six distinct signals will appear in the aromatic region (~110-160 ppm). The carbon atoms directly attached to substituents (C-1, C-2, C-4, C-5) will have their chemical shifts significantly influenced by those groups. The C-2 carbon (bearing the nitro group) and C-1 carbon (bearing the methoxy group) are expected to be the most downfield among the ring carbons.
- Aliphatic Carbons:

- The methoxy carbon ($-\text{OCH}_3$) signal is expected around 55-60 ppm.
- The methyl carbon ($-\text{CH}_3$) signal will be the most upfield, appearing around 15-20 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for sample preparation and data acquisition. Deuterated chloroform (CDCl_3) is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak. [1]

- Sample Preparation: Accurately weigh 5-10 mg of **5-Bromo-4-methyl-2-nitroanisole** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition of ^1H Spectrum:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse). Typically, 16-32 scans are sufficient for a sample of this concentration.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- Acquisition of ^{13}C Spectrum:
 - Switch the probe to the ^{13}C nucleus frequency.
 - Set the spectral width to 0-220 ppm.

- Use a proton-decoupled pulse sequence to obtain a spectrum of singlets. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the residual CDCl_3 signal at 77.16 ppm or the TMS signal at 0.00 ppm. [2]7. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Summary: Predicted NMR Assignments

Analysis	Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	1	~7.8 - 8.0	Singlet	1H	Ar-H (H-3)
	2	~7.2 - 7.4	Singlet	1H	Ar-H (H-6)
	3	~3.9 - 4.1	Singlet	3H	-OCH ₃
	4	~2.3 - 2.5	Singlet	3H	-CH ₃
^{13}C NMR	1-6	~110 - 160	Singlet	-	6 x Ar-C
	7	~56 - 60	Singlet	-	-OCH ₃
	8	~16 - 20	Singlet	-	-CH ₃

Workflow Diagram: NMR Analysis



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Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Guiding Principles of FT-IR Analysis

Specific chemical bonds absorb infrared radiation at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, we can confirm the presence of key functional groups. For **5-Bromo-4-methyl-2-nitroanisole**, we expect to identify vibrations corresponding to the nitro group, the aromatic ring, the ether linkage, and the C-Br bond.

Predicted IR Spectrum Analysis

The spectrum is predicted to show several key absorption bands:

- **N-O Stretching (Nitro Group):** The most prominent features will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the -NO_2 group, appearing around $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1370\text{ cm}^{-1}$, respectively.
- **C-O-C Stretching (Ether):** A strong band for the aryl-alkyl ether C-O asymmetric stretch is expected in the $1240\text{-}1280\text{ cm}^{-1}$ region. A symmetric stretch may appear near $1020\text{-}1060\text{ cm}^{-1}$.
- **Aromatic C=C Stretching:** Medium to weak absorptions from the stretching of the carbon-carbon double bonds in the benzene ring are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- **C-H Stretching:**
 - Aromatic C-H stretching will produce weak to medium bands just above 3000 cm^{-1} (e.g., $3050\text{-}3100\text{ cm}^{-1}$).
 - Aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm^{-1} (e.g., $2850\text{-}2960\text{ cm}^{-1}$).

- **C-Br Stretching:** The carbon-bromine bond stretch appears in the fingerprint region, typically between 500-680 cm^{-1} . This region can be complex, but its presence is an important confirmation.

Experimental Protocol: FT-IR (ATR Method)

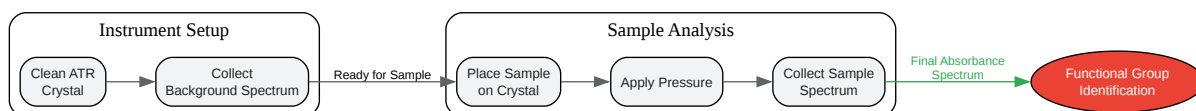
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no sample preparation, making it ideal for rapid analysis of solid powders. [3]

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [4]
- **2. Background Spectrum:** With the clean, empty ATR anvil in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO_2 and water vapor.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **5-Bromo-4-methyl-2-nitroanisole** powder directly onto the ATR crystal.
- **Apply Pressure:** Lower the pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. [5]
- **5. Sample Spectrum Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, raise the anvil and thoroughly clean the sample from the crystal surface using a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Data Summary: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3050 - 3100	Medium-Weak	C-H Stretch	Aromatic
2850 - 2960	Medium	C-H Stretch	Aliphatic (-CH ₃ , -OCH ₃)
1520 - 1560	Strong	N=O Asymmetric Stretch	Nitro (-NO ₂)
1450 - 1600	Medium-Weak	C=C Stretch	Aromatic Ring
1340 - 1370	Strong	N=O Symmetric Stretch	Nitro (-NO ₂)
1240 - 1280	Strong	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether
500 - 680	Medium-Strong	C-Br Stretch	Bromoalkane

Workflow Diagram: FT-IR (ATR) Analysis



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Caption: Workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Guiding Principles of Electron Ionization (EI) MS

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). [6][7] This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$). The excess energy imparted during ionization causes the molecular ion to fragment in a reproducible manner. Analyzing this fragmentation pattern helps piece together the molecular structure. A key feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M^+ and $M+2$) for any bromine-containing fragment, which is a powerful diagnostic tool. [8][9]

Predicted Mass Spectrum Analysis

- **Molecular Ion ($M^{+\bullet}$):** The spectrum will show a prominent molecular ion peak cluster. Given the molecular formula $\text{C}_8\text{H}_8^{79}\text{BrNO}_3$, the M^+ peak will be at m/z 245. The corresponding $M+2$ peak for the ^{81}Br isotope will be at m/z 247, with an intensity nearly equal to the M^+ peak.
- **Key Fragmentation Pathways:** The high-energy EI process is expected to induce several characteristic fragmentations:
 - **Loss of $\bullet\text{CH}_3$ (M-15):** Fragmentation of the methyl group, leading to ions at m/z 230/232.
 - **Loss of NO_2 (M-46):** Cleavage of the nitro group, a common pathway for nitroaromatics, resulting in a significant fragment at m/z 199/201.
 - **Loss of $\bullet\text{OCH}_3$ (M-31):** Cleavage of the methoxy group, giving ions at m/z 214/216.
 - **Loss of $\text{Br}\bullet$ (M-79/81):** Loss of the bromine radical to give an ion at m/z 166.

Experimental Protocol: GC-MS (EI) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds like **5-Bromo-4-methyl-2-nitroanisole**.

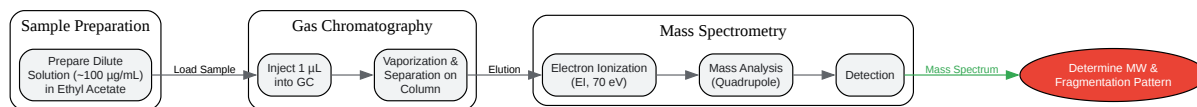
- **Sample Preparation:** Prepare a dilute solution of the sample ($\sim 100 \mu\text{g/mL}$) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- **GC-MS System Setup:**

- Injector: Set the injector temperature to ~250 °C.
- GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
- Oven Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min.
- Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.
- Injection: Inject 1 µL of the sample solution into the GC. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by electron impact (EI) at 70 eV.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and the signal is processed by the data system to generate a mass spectrum.

Data Summary: Predicted Key MS Fragments

m/z (Mass-to-Charge Ratio)	Proposed Identity	Significance
245 / 247	$[\text{C}_8\text{H}_8\text{BrNO}_3]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$), confirms molecular weight and presence of one Br atom
230 / 232	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
214 / 216	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical
199 / 201	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro group
166	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical

Workflow Diagram: GC-MS Analysis



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Caption: Workflow for GC-MS analysis with Electron Ionization.

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the unambiguous structural confirmation of **5-Bromo-4-methyl-2-nitroanisole**. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies the key functional moieties, and MS confirms the molecular weight and provides structural clues through predictable fragmentation. Following the detailed protocols and interpretative guidelines presented in this note will enable researchers to generate high-quality, reproducible data essential for synthesis validation, quality control, and regulatory submissions in the field of drug development.

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